(R,S)-Montelukast Bis-sulfide is a derivative of Montelukast, a well-known leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. This compound is characterized by its ability to inhibit the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and other allergic responses. The bis-sulfide form of Montelukast has garnered interest due to its potential enhanced pharmacological properties and stability compared to its parent compound.
Montelukast was first developed by Merck & Co. and has been widely utilized in clinical settings since its approval in the late 1990s. The bis-sulfide variant is synthesized through chemical modifications involving sulfur-containing reagents, which enhance its therapeutic efficacy and stability.
(R,S)-Montelukast Bis-sulfide falls under the classification of leukotriene receptor antagonists. It is specifically designed to target the cysteinyl leukotriene receptor 1, thereby blocking the effects of leukotrienes in the body.
The synthesis of (R,S)-Montelukast Bis-sulfide typically involves several key steps:
The synthetic route may involve:
The molecular formula for (R,S)-Montelukast Bis-sulfide is C₃₅H₃₆ClN₁O₃S₂, indicating the presence of two sulfur atoms in addition to the original structure of Montelukast.
The primary chemical reaction involved in synthesizing (R,S)-Montelukast Bis-sulfide is:
(R,S)-Montelukast Bis-sulfide functions as a selective antagonist for cysteinyl leukotriene receptors. By binding to these receptors, it inhibits the action of leukotrienes such as LTC4, LTD4, and LTE4, which play significant roles in inflammation and bronchoconstriction associated with asthma and allergies.
(R,S)-Montelukast Bis-sulfide is primarily used in scientific research focused on:
(R,S)-Montelukast Bis-sulfide is a diastereomeric derivative of the leukotriene receptor antagonist Montelukast, modified by the addition of two sulfide-linked cyclopropaneacetic acid moieties. Its empirical formula is C₄₁H₄₆ClNO₅S₂, with a molecular weight of 732.39 g/mol [3] [4]. The stereochemical configuration features chiral centers at the carbon atoms bearing the sulfide groups (C7 and C14 in the Montelukast backbone), resulting in a racemic mixture of R/S diastereomers. This contrasts with the parent drug Montelukast, which is administered as the single (R,E)-isomer (C₃₅H₃₆ClNO₃S) [6]. The extended structure incorporates two cyclopropaneacetic acid units connected via thioether bonds, significantly altering its physicochemical properties and biological activity compared to Montelukast [7].
Table 1: Molecular Identity of (R,S)-Montelukast Bis-sulfide
Property | Value |
---|---|
Empirical Formula | C₄₁H₄₆ClNO₅S₂ |
Molecular Weight | 732.39 g/mol |
CAS Number | 1187586-58-8 |
Alternate CAS (Diastereomers) | 1242260-05-4 |
IUPAC Name | 2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(Carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloro-2-quinolyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methyl-ethyl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
The bis-sulfide modification generates three distinct diastereomeric forms:
Table 2: Comparative Properties of Montelukast Bis-sulfide Diastereomers
Diastereomer | CAS Number | Primary Applications | Stereochemical Features |
---|---|---|---|
(R,R) | 1187586-61-3 | HPLC impurity standard | Homochiral (R-configuration retained) |
(S,S) | Not reported | Limited commercial availability | Enantiomer of (R,R) |
(R,S) | 1187586-58-8 | Cancer research, kinase inhibition studies | Mixed configuration, racemic mixture |
While single-crystal X-ray data remains unreported, spectroscopic fingerprints provide definitive structural identification:
The (R,S)-diastereomer exhibits temperature-dependent conformational flexibility due to:
Pharmacological Potential and Research Applications
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: